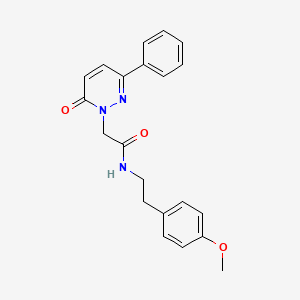
N-(4-methoxyphenethyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methoxyphenethyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide is a useful research compound. Its molecular formula is C21H21N3O3 and its molecular weight is 363.417. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(4-methoxyphenethyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article presents a comprehensive overview of its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C19H20N2O2
- Molecular Weight : 312.38 g/mol
The compound features a pyridazine ring, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. A study highlighted that pyridazine derivatives can induce apoptosis in cancer cells through the activation of caspase pathways, leading to cell cycle arrest and inhibition of tumor growth .
Anti-inflammatory Effects
In vitro studies have shown that related compounds can inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases. The mechanism involves the downregulation of NF-kB signaling pathways, which are critical in the inflammatory response .
Neuroprotective Effects
Some derivatives have demonstrated neuroprotective effects in models of neurodegenerative diseases. They appear to exert their effects by modulating oxidative stress and reducing neuronal apoptosis .
Synthesis
The synthesis of this compound typically involves the reaction of 4-methoxyphenethylamine with appropriate acetic acid derivatives under controlled conditions. The synthesis pathway may include:
- Formation of the Pyridazine Ring :
- Reaction of phenylhydrazine with α,β-unsaturated carbonyl compounds.
- Acetylation :
- Acetylation of the amine group to form the acetamide.
Case Studies
| Study | Findings |
|---|---|
| Study 1 | Investigated the cytotoxic effects on various cancer cell lines, revealing IC50 values in the micromolar range. |
| Study 2 | Explored anti-inflammatory properties, reporting a significant reduction in TNF-alpha levels in treated models. |
| Study 3 | Evaluated neuroprotective effects in an oxidative stress model, showing reduced cell death compared to controls. |
Research Findings
Recent findings have emphasized the potential of this compound in various therapeutic areas:
- Anticancer Activity : Demonstrated efficacy against multiple cancer types, with ongoing studies focusing on mechanism elucidation.
- Inflammation Modulation : Compounds similar to this compound have shown promise in reducing inflammation in preclinical models.
- Neuroprotection : Evidence suggests potential applications in neurodegenerative diseases, warranting further investigation into its mechanism of action.
Propriétés
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-2-(6-oxo-3-phenylpyridazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c1-27-18-9-7-16(8-10-18)13-14-22-20(25)15-24-21(26)12-11-19(23-24)17-5-3-2-4-6-17/h2-12H,13-15H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSUXBSLZGKTWOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













